Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate
Overview
Description
Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate is an organic compound with the molecular formula C21H23NO7 and a molecular weight of 401.41 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its yellowish solid form and its solubility in dichloromethane and methanol .
Mechanism of Action
Target of Action
Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate is an important intermediate in the synthesis of ketorolac , which is an analgesic anti-inflammatory drug . The primary target of this compound is likely to be similar to that of ketorolac, which primarily targets cyclooxygenase enzymes (COX-1 and COX-2) that are key players in the inflammatory response.
Preparation Methods
The synthesis of Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate involves multiple steps, including the formation of the pyrrole ring and subsequent acylation reactions . One common synthetic route involves the reaction of 2-benzoylpyrrole with triethyl methanetricarboxylate in the presence of acetic anhydride and sodium acetate . The reaction is typically carried out at elevated temperatures, around 80°C, followed by cooling to 60°C and stirring for an extended period . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it may be utilized in the study of enzyme interactions and metabolic pathways . In medicine, this compound can serve as a precursor for the development of pharmaceutical agents . Additionally, it finds applications in the industry as a component in the production of dyes and pigments .
Comparison with Similar Compounds
Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate can be compared with other similar compounds, such as 2-benzoylpyrrole methanetricarboxylic acid 1,1,1-triethyl ester . While these compounds share structural similarities, this compound is unique in its specific functional groups and reactivity . This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7/c1-4-27-18(24)21(19(25)28-5-2,20(26)29-6-3)16-13-12-15(22-16)17(23)14-10-8-7-9-11-14/h7-13,22H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRWZUNHMLTTST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(N1)C(=O)C2=CC=CC=C2)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454085 | |
Record name | Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136116-84-2 | |
Record name | Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and crystal structure of triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate?
A1: The molecular formula of this compound is C21H23NO7 []. The crystal structure has been determined to be triclinic, belonging to the space group P1¯ (no. 2) with the following unit cell parameters: a = 8.369(2) Å, b = 10.984(2) Å, c = 11.900(2) Å, α = 84.12(3)°, β = 72.05(3)°, γ = 79.81(3)°. The unit cell volume is 1022.9 Å3 and contains two molecules (Z = 2) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.